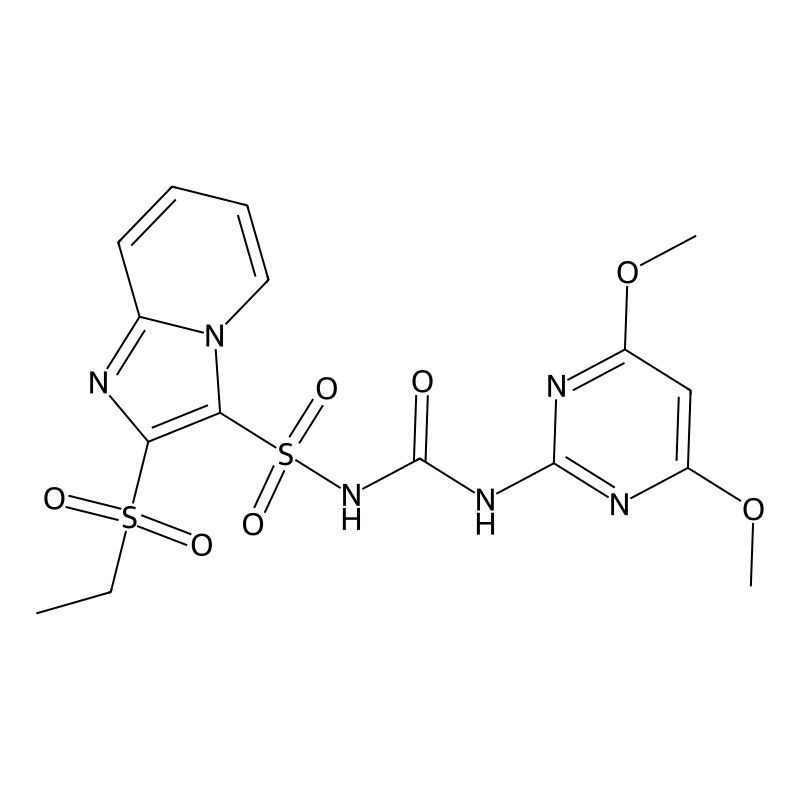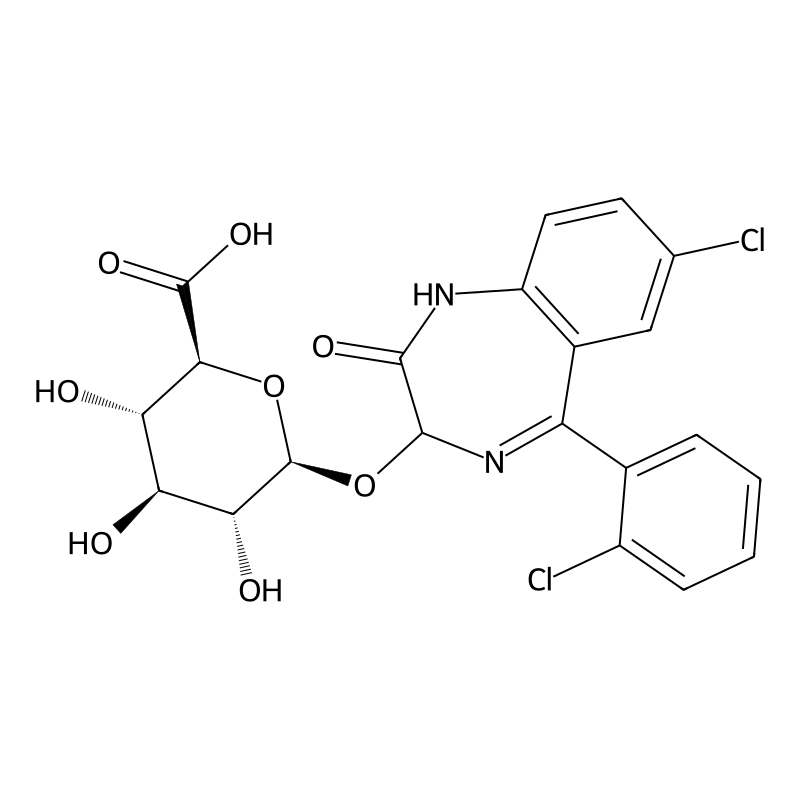Sulfosulfuron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C)
In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C)
In water, 18 mg/L at 20 °C, pH 5
Synonyms
Canonical SMILES
Sulfosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling annual and perennial grasses as well as broadleaf weeds. It is characterized by its high solubility in water and moderate persistence in soil and aquatic environments. The chemical structure of sulfosulfuron includes multiple functional groups that contribute to its herbicidal activity and environmental behavior. It is moderately toxic to various non-target organisms, including fish and invertebrates, while exhibiting low toxicity to mammals .
- Hydrolysis: Sulfosulfuron can be hydrolyzed in aqueous environments, particularly under alkaline conditions.
- Photodegradation: Exposure to sunlight can lead to the breakdown of sulfosulfuron into less active forms.
- Microbial Degradation: Soil microorganisms play a significant role in the degradation of sulfosulfuron, affecting its persistence and mobility in the environment .
Sulfosulfuron acts by inhibiting the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to stunted growth and eventual death of susceptible plant species. While it is effective against a wide range of weeds, its selectivity allows it to spare many crops, making it a valuable tool in agricultural weed management .
The synthesis of sulfosulfuron typically involves several steps:
- Formation of Sulfonamide: The initial step involves reacting an appropriate sulfonyl chloride with an amine.
- Cyclization: This step often involves cyclization reactions that incorporate heteroatoms into the ring structure.
- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level.
Recent studies have explored cost-effective extraction methods using distilled water as a solvent, enhancing the efficiency of sulfosulfuron production .
Sulfosulfuron is primarily used in agricultural settings for:
- Weed Control: Effective against a variety of grasses and broadleaf weeds in crops such as wheat and barley.
- Soil Residue Management: Its residues have been studied for their impact on subsequent crops, influencing planting strategies and crop rotation practices .
- Environmental Studies: Research on its degradation pathways contributes to understanding its environmental fate and potential impacts on ecosystems .
Sulfosulfuron shares structural similarities with other sulfonylurea herbicides, which include:
| Compound Name | Unique Features |
|---|---|
| Glyphosate | Broad-spectrum herbicide; works through a different mechanism (inhibition of EPSP synthase) |
| Metsulfuron-methyl | Similar mode of action but generally less soluble; used primarily for broadleaf weed control |
| Trifloxysulfuron | More selective towards certain crops; has different environmental persistence characteristics |
Sulfosulfuron's uniqueness lies in its specific target enzyme inhibition combined with its moderate environmental persistence, making it suitable for various agricultural applications while posing limited risk to mammals and birds .
Color/Form
White solid
XLogP3
Density
LogP
Odor
Melting Point
201.1 to 201.7 °C
UNII
GHS Hazard Statements
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Vapor Pressure
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Pharmaceuticals
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Methods of Manufacturing
Analytic Laboratory Methods
Residues in soil by HPLC/UV. Residues of sulfonylureas in soil and water may also be determined by immunoassay.
Storage Conditions
Do not contaminate water, food, feed, or seed by storage or disposal.
Maximum storage temperature: < 120 °F. ... Keep out of reach of children. Keep away from food, drink and animal feed. Keep only in the original container. Keep container tightly closed in a cool, well-ventilated place. Keep container off wet floors. /Maverick Herbicide/
Stability Shelf Life
Stable <54 °C for 14 days. Hydrolysis DT50 7 days (pH 4), 48 days (pH 5), 168 days (pH 7), 156 days (pH 9) (all 25 °C).








